

A Deep Dive into the Hydrophilic Properties of Amino-PEG9-alcohol

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Compound of Interest

Compound Name: Amino-PEG9-alcohol

Cat. No.: B3105438

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Amino-PEG9-alcohol, a heterobifunctional polyethylene glycol (PEG) linker, is a cornerstone molecule in modern bioconjugation and drug delivery systems. Its remarkable hydrophilic properties are central to its utility, enabling the transformation of hydrophobic molecules into more water-soluble entities suitable for biological applications. This technical guide provides a comprehensive overview of the hydrophilic characteristics of **Amino-PEG9-alcohol**, detailing its physicochemical properties, methods for their measurement, and its functional implications in therapeutic and research contexts.

Core Physicochemical Properties

The inherent hydrophilicity of **Amino-PEG9-alcohol** is derived from its polyethylene glycol backbone, a repeating chain of ethylene oxide units. This structure facilitates the formation of hydrogen bonds with water molecules, leading to excellent aqueous solubility. The molecule possesses two distinct functional groups: a terminal primary amine (-NH₂) and a hydroxyl (-OH) group, which allow for covalent attachment to a wide array of molecules and surfaces.

Property	Value	Source/Method
Molecular Formula	C18H39NO9	[1][2]
Molecular Weight	~413.51 g/mol	[2][3]
CAS Number	15332-95-3	[1]
Predicted LogP	-1.78 ± 0.69	ALOGPS 2.1
Water Solubility	High	
Solubility in Organic Solvents	Soluble in DMSO, DCM, DMF	BroadPharm

Experimental Protocols for Hydrophilicity Assessment

Accurate characterization of the hydrophilic properties of **Amino-PEG9-alcohol** and its conjugates is critical for their effective application. Below are detailed protocols for key experiments used to quantify hydrophilicity.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a standard measure of a compound's hydrophilicity/lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

Materials:

- **Amino-PEG9-alcohol**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Phosphate-buffered saline (PBS), pH 7.4
- 20 mL glass scintillation vials with screw caps

- Vortex mixer
- Centrifuge
- Analytical balance
- UV-Vis spectrophotometer or HPLC system for concentration determination

Procedure:

- Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 10 minutes and then allow the phases to separate completely overnight. Collect each phase into separate containers.
- Sample Preparation: Accurately weigh a small amount of **Amino-PEG9-alcohol** and dissolve it in the pre-saturated water to a known concentration (e.g., 1 mg/mL).
- Partitioning: In a scintillation vial, add 5 mL of the pre-saturated n-octanol and 5 mL of the **Amino-PEG9-alcohol** aqueous solution.
- Equilibration: Tightly cap the vial and vortex it for 2 minutes. Place the vial on a shaker and agitate for 1 hour at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and octanolic phases.
- Concentration Measurement: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of **Amino-PEG9-alcohol** in each phase using a suitable analytical method (e.g., HPLC or a colorimetric assay if a suitable chromophore is introduced).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\text{LogP} = \log_{10}(P)$

Quantification of Water Solubility

This protocol outlines a method to determine the quantitative water solubility of **Amino-PEG9-alcohol**.

Materials:

- **Amino-PEG9-alcohol**
- Deionized water
- Small glass vials with magnetic stir bars
- Magnetic stir plate
- Analytical balance
- 0.22 μm syringe filters
- HPLC system or other suitable analytical instrument

Procedure:

- **Sample Preparation:** Add an excess amount of **Amino-PEG9-alcohol** to a known volume of deionized water (e.g., 5 mL) in a glass vial.
- **Equilibration:** Place the vial on a magnetic stir plate and stir at a constant speed for 24 hours at a controlled temperature (e.g., 25°C) to ensure saturation.
- **Phase Separation:** Allow the solution to stand undisturbed for at least 24 hours to allow undissolved solid to settle.
- **Filtration:** Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Filter the sample through a 0.22 μm syringe filter to remove any remaining microparticles.
- **Quantification:** Dilute the filtered, saturated solution with deionized water to a concentration within the linear range of the analytical method. Determine the concentration of the diluted

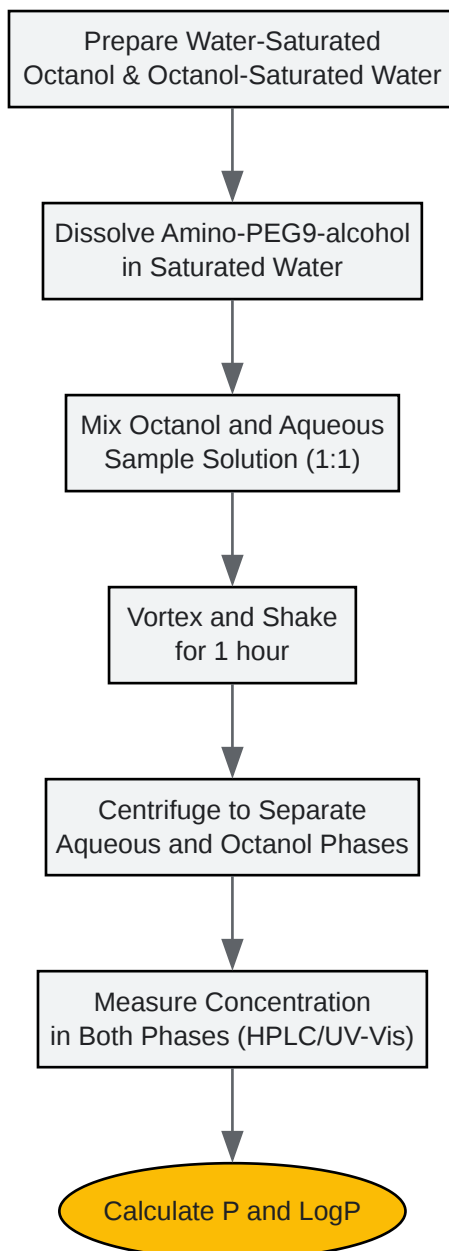
- **Calculation:** Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the water solubility of **Amino-PEG9-alcohol** in units such as mg/mL or g/L.

To further elucidate the concepts and procedures discussed, the following diagrams are provided.



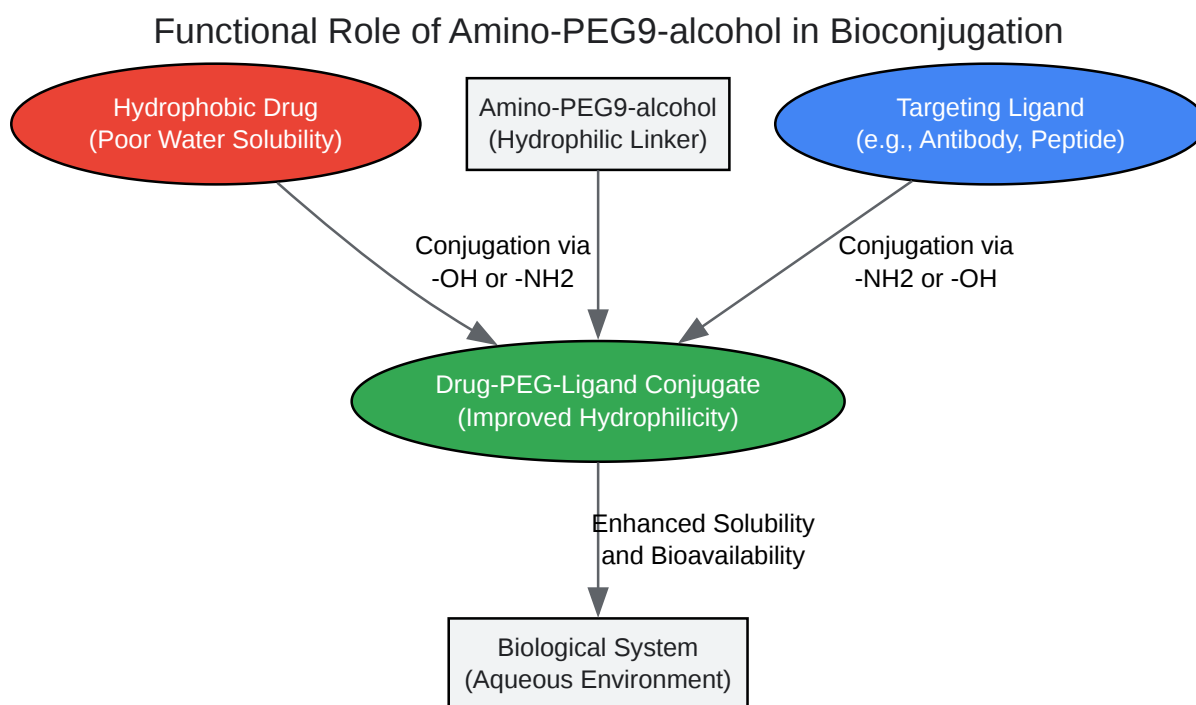
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Shake-Flask Method for LogP Determination



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Caption: Workflow for LogP determination.



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Caption: Role of **Amino-PEG9-alcohol** in bioconjugation.

Conclusion

The pronounced hydrophilic character of **Amino-PEG9-alcohol** is a key determinant of its widespread use in biomedical research and drug development. By understanding and quantifying its hydrophilic properties through standardized experimental protocols, researchers can effectively leverage this versatile linker to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for the rational design and characterization of novel bioconjugates and drug delivery systems.

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